![molecular formula C12H14FNO B1268785 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde CAS No. 712317-60-7](/img/structure/B1268785.png)
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
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Description
Synthesis Analysis The synthesis of compounds related to 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde often involves palladium-catalyzed ortho C-H methylation and fluorination techniques. A notable process involves using orthanilic acids as transient directing groups, with 1-fluoro-2,4,6-trimethylpyridinium salts serving dual roles as a bystanding F+ oxidant or an electrophilic fluorinating reagent. The efficiency of this method highlights its significance in synthesizing fluorinated benzaldehyde derivatives (Chen & Sorensen, 2018).
Molecular Structure Analysis The molecular structure of compounds similar to 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is detailed through analyses such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such analyses provide insights into their crystalline structure, confirming the positions and orientations of functional groups, which are essential for understanding the chemical behavior and reactivity of these molecules (Huang et al., 2021).
Chemical Reactions and Properties Compounds of this nature participate in various chemical reactions, including phase-transfer catalysis and reactions involving nucleophilic aromatic fluoride displacement. These reactions are pivotal for introducing different substituents or modifying the molecular structure, expanding the range of potential applications of these chemicals in the field of organic synthesis and medicinal chemistry (Zhang et al., 2018).
Scientific Research Applications
Chemistry of Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment due to their ability to interfere with nucleic acid synthesis. Advances in fluorine chemistry have enhanced the precision of these compounds in cancer therapy, highlighting the importance of fluorinated compounds in medicinal chemistry and their potential role in personalized medicine (Gmeiner, 2020).
Development of Fluorinated Compounds for Pharmaceutical Applications : The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrates the utility of fluorinated molecules in drug development. The challenges and innovations in synthesizing such compounds underline the potential complexities and opportunities in developing derivatives like 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde for pharmaceutical use (Qiu et al., 2009).
Polymerization of Aldehydes : The polymerization of aldehydes, including those with halogen substitutions, provides a basis for understanding how 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde might behave in polymerization reactions. This area of study is crucial for the development of new materials with potential applications in various industries (Kubisa et al., 1980).
Neuroprotective and Behavioral Properties of Flupirtine : Flupirtine, a non-opioid analgesic with a fluorine atom, demonstrates how fluorinated compounds can have diverse pharmacological effects. Research into such compounds reveals potential neuroprotective, anticonvulsant, and myorelaxant effects, suggesting avenues for the application of similar fluorinated compounds in neurological conditions (Schuster et al., 1998).
Fluorescent Chemosensors Based on Fluorinated Compounds : The development of fluorescent chemosensors using fluorinated compounds, such as 4-Methyl-2,6-diformylphenol, highlights the role of fluorinated molecules in analytical chemistry. These chemosensors can detect a variety of analytes, showcasing the potential for 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde and its derivatives in creating sensitive and selective detection tools (Roy, 2021).
properties
IUPAC Name |
5-fluoro-2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-6-12(14-4-2-3-5-14)11(13)7-10(9)8-15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZONLCMWVRBJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359590 |
Source
|
Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
CAS RN |
712317-60-7 |
Source
|
Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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